molecular formula C12H6N4O B286358 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile

4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile

Cat. No. B286358
M. Wt: 222.2 g/mol
InChI Key: IUZKKBQIXSPYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile, also known as OPD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPD is a pyrimidine derivative that contains two nitrile groups and a phenyl ring, making it a versatile compound with unique properties.

Mechanism of Action

The mechanism of action of 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile as an antitumor agent is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the degradation of cellular DNA and ultimately causing cell death.
Biochemical and Physiological Effects:
4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile in lab experiments is its high purity level and ease of synthesis. Additionally, 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile has a relatively low toxicity profile, making it a safe compound to work with. However, one limitation of using 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile, including the development of new anticancer drugs based on its structure, the synthesis of new materials using 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile as a building block, and the investigation of its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile as an antitumor agent and to determine its potential toxicity in vivo.

Synthesis Methods

The synthesis of 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile involves the reaction between 2-amino-4,5-dicyano-6-phenylpyrimidine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile as a white crystalline solid with a high purity level.

Scientific Research Applications

4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile has been extensively studied for its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, 4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile has been used as a building block for the synthesis of new materials such as liquid crystals and polymers.

properties

Molecular Formula

C12H6N4O

Molecular Weight

222.2 g/mol

IUPAC Name

4-oxo-2-phenyl-1H-pyrimidine-5,6-dicarbonitrile

InChI

InChI=1S/C12H6N4O/c13-6-9-10(7-14)15-11(16-12(9)17)8-4-2-1-3-5-8/h1-5H,(H,15,16,17)

InChI Key

IUZKKBQIXSPYRJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C(=C(N2)C#N)C#N

SMILES

C1=CC=C(C=C1)C2=NC(=O)C(=C(N2)C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C(=C(N2)C#N)C#N

Origin of Product

United States

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